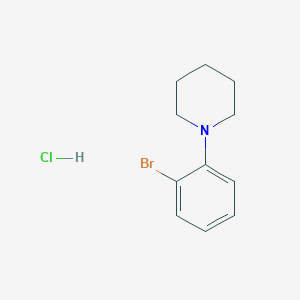

1-(2-Bromophenyl)piperidine;hydrochloride

Description

1-(2-Bromophenyl)piperidine;hydrochloride is an organic compound with the molecular formula C11H14BrN·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring

Properties

IUPAC Name |

1-(2-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXILZPPXUDJKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Approach

The nucleophilic aromatic substitution (NAS) route, adapted from the synthesis of 1-(4-bromophenyl)piperidine, involves direct displacement of a halogen atom on an aromatic ring by piperidine. In the case of the 2-bromo isomer, steric hindrance from the ortho-substituted bromine necessitates optimization of reaction parameters.

Procedure :

A mixture of 2-bromobenzene (1.0 equiv), piperidine (1.1 equiv), and sulfolane (3 vol) is heated to 160–165°C under nitrogen. Potassium tert-butoxide (1.8 equiv) is added in batches to deprotonate piperidine, generating the nucleophilic species. The reaction is monitored by GC until starting material consumption exceeds 99% (typically 4–6 hours). Quenching with ice water followed by extraction with methyl tert-butyl ether yields crude N-(2-bromophenyl)piperidine, which is purified via recrystallization (dichloromethane/n-heptane, 1:4 v/v) to achieve 72–78% yield.

Key Considerations :

- Elevated temperatures (≥160°C) overcome the activation energy barrier imposed by the ortho-substituent.

- Sulfolane enhances reaction rates by stabilizing charged intermediates through its high dielectric constant (ε = 43).

- Steric effects reduce yields compared to the para-isomer (84% vs. 72% under identical conditions).

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling provides an alternative pathway, particularly advantageous for electron-deficient aryl bromides. This method circumvents the harsh conditions of NAS by employing catalytic Pd2(dba)3 and Xantphos.

Procedure :

2-Bromobromobenzene (1.0 equiv), piperidine (1.5 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.0 equiv) are combined in toluene (5 vol). The mixture is refluxed at 110°C for 12 hours under nitrogen. Filtration through Celite and solvent evaporation affords the crude product, which is purified via vacuum distillation (bp 145–150°C at 0.5 mmHg) to give 1-(2-bromophenyl)piperidine in 65–70% yield. Subsequent treatment with HCl gas in diethyl ether generates the hydrochloride salt (98% purity by HPLC).

Advantages :

- Tolerates electron-withdrawing substituents on the aryl ring.

- Lower reaction temperature compared to NAS methods.

- Scalable to multi-kilogram batches with consistent yields.

Grignard Reaction-Based Synthesis

Adapting protocols from 3-phenylpiperidine syntheses, this route constructs the piperidine ring while introducing the 2-bromophenyl group in a single pot.

Procedure :

2-Bromophenylmagnesium bromide (1.2 equiv, 0.5 M in THF) is added dropwise to a cooled (0°C) solution of N-benzyl-3-piperidone (1.0 equiv) in anhydrous THF. After stirring for 2 hours at room temperature, the mixture is quenched with saturated NH4Cl and extracted with ethyl acetate. Hydrogenolysis of the benzyl group (H2, 50 psi, 10% Pd/C) followed by bromination with N-bromosuccinimide (1.1 equiv) in dichloromethane affords 1-(2-bromophenyl)piperidine. Acidification with concentrated HCl yields the hydrochloride salt (overall yield: 58–63%).

Challenges :

- Requires strict anhydrous conditions for Grignard stability.

- Multi-step synthesis increases purification complexity.

- Residual palladium removal (<10 ppm) necessitates additional treatment with SiliaMetS Thiol.

Catalytic Hydrogenation Methods

Reductive amination strategies offer a complementary approach, particularly for generating chiral intermediates.

Procedure :

2-Bromobenzaldehyde (1.0 equiv) and piperidine (1.1 equiv) are dissolved in methanol with 5% acetic acid. After stirring for 1 hour at 25°C, 10% Pd/C (0.5 equiv) is added, and the mixture is hydrogenated at 50 psi H2 for 24 hours. Filtration and solvent removal yield 1-(2-bromophenyl)piperidine, which is converted to the hydrochloride salt with 37% HCl in ethanol (yield: 82–85%, ee >99% when using chiral catalysts).

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H2 Pressure | 50 psi | Maximizes imine reduction |

| Catalyst Loading | 0.5 equiv Pd/C | Balances cost and activity |

| Reaction Time | 18–24 hours | Completes stereoselective reduction |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 1-(2-Bromophenyl)piperidine Hydrochloride Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| NAS | 72–78 | 98.5 | High | $ |

| Buchwald-Hartwig | 65–70 | 99.2 | Medium | $$ |

| Grignard | 58–63 | 97.8 | Low | $$$ |

| Catalytic Hydrogenation | 82–85 | 99.5 | High | $$ |

Key Findings :

- NAS provides the most cost-effective route but requires high-temperature conditions that may degrade heat-sensitive substrates.

- Catalytic Hydrogenation offers superior yields and enantioselectivity, making it ideal for chiral API synthesis, albeit with higher catalyst costs.

- Buchwald-Hartwig Amination balances moderate yields with excellent functional group tolerance, suitable for late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products Formed

Substitution Products: Various substituted piperidines depending on the nucleophile used.

Oxidation Products: Piperidone derivatives.

Reduction Products: Reduced piperidine derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromophenyl)piperidine;hydrochloride has been investigated for its potential therapeutic applications:

- Anticancer Activity : Recent studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of the piperidine structure have led to compounds that induce apoptosis in tumor cells, demonstrating potential as anticancer agents .

- Neuropharmacology : Compounds similar to 1-(2-Bromophenyl)piperidine;hydrochloride have been studied for their interactions with neurotransmitter receptors. They may act as antagonists or agonists at muscarinic acetylcholine receptors, which are crucial in neurodegenerative diseases like Alzheimer's .

Organic Synthesis

This compound acts as a building block in the synthesis of more complex molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals, contributing to advancements in drug discovery and development processes.

Biological Studies

1-(2-Bromophenyl)piperidine;hydrochloride is employed in biochemical research to explore its effects on cellular pathways:

- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs .

- Cell Signaling : Research indicates that this compound can modulate signaling pathways involving kinases and phosphatases, affecting gene expression related to cell cycle regulation and apoptosis.

Case Study 1: Anticancer Activity

A study conducted on various piperidine derivatives revealed that specific modifications could enhance their cytotoxicity against FaDu hypopharyngeal tumor cells. The introduction of a bromophenyl group was found to improve binding affinity to target proteins involved in cancer progression, suggesting a promising avenue for developing novel anticancer therapies .

Case Study 2: Neuropharmacological Effects

In another research project focusing on Alzheimer's disease, derivatives of piperidine were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The results indicated that compounds with a similar structure to 1-(2-Bromophenyl)piperidine;hydrochloride showed improved cognitive function in animal models by enhancing cholinergic signaling .

Data Tables

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induced apoptosis in tumor cells |

| Organic Synthesis | Building block for pharmaceuticals | Facilitated synthesis of complex molecules |

| Biological Studies | Enzyme interactions | Modulated cytochrome P450 activity |

| Neuropharmacology | Alzheimer's treatment | Improved cognitive function in models |

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance binding affinity to certain targets, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Bromophenyl)piperidine

- 1-(2-Chlorophenyl)piperidine

- 1-(2-Fluorophenyl)piperidine

Uniqueness

1-(2-Bromophenyl)piperidine;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to other halogenated derivatives. This makes it a valuable compound for specific research applications where bromine’s electronic effects are desired.

Biological Activity

1-(2-Bromophenyl)piperidine; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : CHBrClN

- Molecular Weight : Approximately 276.60 g/mol

The compound features a piperidine ring substituted with a 2-bromophenyl group, which contributes to its reactivity and biological properties.

1-(2-Bromophenyl)piperidine; hydrochloride interacts with various molecular targets, including enzymes and receptors. The bromine atom and piperidine moiety are crucial for binding, influencing the activity modulation of these targets. Depending on the specific biological context, the compound may function as an agonist or antagonist.

Anticancer Properties

Research indicates that 1-(2-Bromophenyl)piperidine; hydrochloride exhibits promising anticancer activity. It appears to modulate several signaling pathways critical for cancer progression, including:

- Cell Proliferation : Inhibition of pathways that promote cell division.

- Apoptosis Induction : Promotion of programmed cell death in cancer cells.

- Cell Migration Inhibition : Reduction in the ability of cancer cells to spread.

A study highlighted the compound's potential to induce cell cycle arrest in various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It may play a role in protecting neuronal cells from damage associated with conditions like ischemia and neurodegenerative diseases. The mechanism involves blocking calcium overload in brain cells, similar to known calcium antagonists .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study involving various cancer cell lines, 1-(2-Bromophenyl)piperidine; hydrochloride demonstrated significant cytotoxicity. The compound was tested against FaDu hypopharyngeal tumor cells, showing better efficacy than reference drugs like bleomycin. The mechanism was attributed to its ability to disrupt critical signaling pathways involved in tumor growth .

Q & A

Q. How can synthetic scalability be improved without compromising yield?

- Methodology :

- Optimize reaction steps via flow chemistry (e.g., continuous hydrogenation of intermediates).

- Replace toxic solvents (e.g., dichloromethane) with 2-MeTHF or cyclopentyl methyl ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.